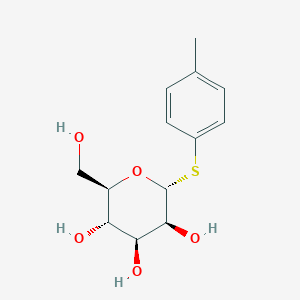
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol is a complex organic molecule characterized by its unique stereochemistry and functional groups It features a hydroxymethyl group, a 4-methylphenylsulfanyl group, and multiple hydroxyl groups attached to an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the 4-methylphenylsulfanyl group through nucleophilic substitution. Deprotection of the hydroxyl groups yields the final compound. Reaction conditions often involve the use of protecting groups, such as acetals or silyl ethers, and reagents like sodium hydride or lithium aluminum hydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the 4-methylphenylsulfanyl group, yielding a simpler oxane derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, carboxylates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution of hydroxyl groups forms ethers or esters.
科学研究应用
Chemistry
In chemistry, (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions. Its multiple hydroxyl groups allow for hydrogen bonding, making it a useful tool for investigating the mechanisms of glycosidases and other carbohydrate-processing enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the 4-methylphenylsulfanyl group could yield compounds with antimicrobial or anticancer properties.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The 4-methylphenylsulfanyl group can enhance binding affinity to certain molecular targets, while the hydroxyl groups facilitate interactions with polar residues.
相似化合物的比较
Similar Compounds
Similar compounds include other oxane derivatives with different substituents, such as:
- (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
- (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-chlorophenyl)sulfanyloxane-3,4,5-triol
Uniqueness
The uniqueness of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol lies in its specific stereochemistry and the presence of the 4-methylphenylsulfanyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H34O6S
- Molecular Weight : 434.58 g/mol
- CAS Number : 17575-22-3
Structural Features
The compound features a tetrahydropyran ring with multiple hydroxymethyl groups and a sulfanyl group attached to a phenyl moiety. These structural characteristics may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Specifically, it has been shown to interfere with bacterial adhesion and biofilm formation, particularly against Escherichia coli . The mechanism involves binding to the FimH lectin domain, which is crucial for bacterial adherence to host cells. This action suggests potential applications in treating urinary tract infections as an antibiotic-sparing agent .
Anti-inflammatory Effects
Studies have demonstrated that the compound possesses anti-inflammatory properties. It modulates pathways involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in conditions characterized by chronic inflammation.
Cytotoxicity and Cancer Research
In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
- Urinary Tract Infections (UTIs) : A study by Mydock-McGrane et al. (2016) highlighted the efficacy of this compound in preclinical models of UTIs, demonstrating its ability to reduce bacterial load without contributing to antibiotic resistance .
- Cancer Cell Lines : Research conducted on breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers, suggesting its potential role in cancer therapy.
Data Summary
The following table summarizes key findings regarding the biological activity of the compound:
属性
分子式 |
C13H18O5S |
|---|---|
分子量 |
286.35 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13-/m1/s1 |
InChI 键 |
IQCLIQLFPVKINX-NAWOPXAZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















